Product packaging for BDP 581/591 DBCO(Cat. No.:)

BDP 581/591 DBCO

Cat. No.: B1192279
M. Wt: 692.62
InChI Key: VLXZHUGWEXPGGY-LJGZCGKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Borondipyrromethene (BODIPY) Fluorophores within Research Paradigms

Borondipyrromethene (BODIPY) dyes are a prominent class of fluorophores widely utilized across various scientific disciplines, including chemical biology nih.govcolab.ws. Their appeal stems from a combination of favorable photophysical properties, such as high fluorescence quantum yields, sharp absorption and emission peaks, and notable photostability nih.govmdpi.comresearchgate.net. These characteristics make BODIPY dyes excellent candidates for fluorescence-based applications like imaging and sensing nih.govmdpi.comresearchgate.netfrontiersin.orgrsc.orgacs.org. The core BODIPY structure is based on a difluoro-bora-diaza-s-indacene scaffold, which can be readily modified to tune spectral properties and introduce various functionalities colab.ws. BODIPY derivatives have found applications in diverse areas, including bioimaging of cellular structures like lipid droplets, proteins, and nucleic acids, as well as in the development of sensors for ions and pH changes nih.govmdpi.comresearchgate.netrsc.org. Their stability and tunable properties position BODIPY fluorophores as indispensable tools in numerous research paradigms nih.govcolab.ws.

Significance of Dibenzocyclooctyne (DBCO) in Advancements of Bioorthogonal Labeling

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes pcbiochemres.combiochempeg.comreading.ac.uk. This field has revolutionized the ability to study biomolecules in their native environments biochempeg.comreading.ac.uk. A key development in bioorthogonal chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as copper-free click chemistry biochempeg.comsigmaaldrich.comnih.govbroadpharm.com. Dibenzocyclooctyne (DBCO) is a widely used reagent in SPAAC due to the inherent strain in its cyclooctyne (B158145) ring structure, which provides sufficient reactivity to react with azides efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst biochempeg.comsigmaaldrich.combroadpharm.comcreativepegworks.com. The bioorthogonal nature of the DBCO-azide reaction allows for selective labeling and modification of biomolecules, such as proteins, nucleic acids, and lipids, in living cells and organisms, offering a powerful approach for bioconjugation and imaging pcbiochemres.comsigmaaldrich.combroadpharm.comcreativepegworks.comnih.gov.

Properties

Molecular Formula

C43H39BF2N4O2

Molecular Weight

692.62

IUPAC Name

N/A

InChI

InChI=1S/C43H38BFN4O2.FH/c45-44-48-37(19-10-6-15-33-13-3-1-4-14-33)24-26-39(48)31-40-27-25-38(49(40)44)28-29-42(50)46-30-12-2-5-21-43(51)47-32-36-18-8-7-16-34(36)22-23-35-17-9-11-20-41(35)47;/h1,3-4,6-11,13-20,24-27,31H,2,5,12,21,28-30,32H2;1H/b15-6+,19-10+;

InChI Key

VLXZHUGWEXPGGY-LJGZCGKASA-N

SMILES

O=C(NCCCCCC(N1C2=CC=CC=C2C#CC(C=CC=C3)=C3C1)=O)CCC4=CC=C(C=C5[N+]6=C(/C=C/C=C/C7=CC=CC=C7)C=C5)N4B6F.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Mechanistic Foundations and Functional Characteristics of Bdp 581/591 Dbco

Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Initiated by the DBCO Moiety

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. nih.govacs.org Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems. broadpharm.commdpi.com The driving force behind this reaction is the high ring strain of a cyclic alkyne, such as DBCO (also known as azodibenzocyclooctyne). lumiprobe.commagtech.com.cn

The DBCO moiety contains an eight-membered cyclooctyne (B158145) ring fused to two benzene (B151609) rings. This structure imposes significant angular strain and distortion on the alkyne bond, rendering it highly reactive towards 1,3-dipoles, particularly azides. magtech.com.cn The reaction proceeds as a [3+2] cycloaddition, where the DBCO group exclusively reacts with an azide-tagged molecule to form a stable triazole linkage. broadpharm.com This reaction is characterized by its rapid kinetics and high specificity, occurring efficiently under mild, physiological conditions (room temperature, in water) without interfering with a wide range of other functional groups present in complex biological environments. nih.govacs.orgbroadpharm.com The high selectivity and biocompatibility of the DBCO-azide reaction define its bioorthogonal nature, allowing for the specific labeling and tracking of biomolecules in their native settings. broadpharm.comnih.gov

The progress of the SPAAC ligation can be monitored using UV-Vis spectroscopy, as DBCO has a characteristic absorption at approximately 310 nm. broadpharm.com The reaction's efficiency allows for the formation of stable conjugates in quantitative yields. broadpharm.com Generally, SPAAC ligations involving DBCO derivatives exhibit second-order rate constants in the range of 1–2 M⁻¹ s⁻¹ with azide (B81097) groups. mdpi.com

Elucidation of Fluorescence Modulation and Reactive Oxygen Species (ROS) Sensing Mechanisms by BDP 581/591

The core of the BDP 581/591 DBCO compound is the BDP 581/591 dye, a borondipyrromethene fluorophore with a conjugated olefinic system. lumiprobe.commedchemexpress.com This dye possesses intrinsic properties that make it an effective sensor for Reactive Oxygen Species (ROS), which are highly reactive chemical species formed from diatomic oxygen. gerbu.de ROS can induce lipid peroxidation, a process linked to various diseases and cell death. dojindo.comdojindo.com

The sensing mechanism of BDP 581/591 is based on a ratiometric fluorescence shift upon oxidation. lumiprobe.com In its native, reduced state, the fluorophore exhibits a maximum fluorescence emission at approximately 591-594 nm (red spectrum) when excited at around 585 nm. medchemexpress.commedchemexpress.com When the dye reacts with ROS, particularly lipid radicals formed during lipid peroxidation, it becomes oxidized. dojindo.comdojindo.com This oxidation event alters the electronic structure of the conjugated system, causing a significant blue shift in its fluorescence emission to the green part of the spectrum, with a new maximum around 515 nm. medchemexpress.comlumiprobe.commedchemexpress.com

This distinct shift from red to green fluorescence allows for ratiometric imaging and quantification of ROS activity. lumiprobe.comthermofisher.com By measuring the ratio of fluorescence intensity in the green and red channels, researchers can obtain a sensitive and reliable measure of oxidative stress, minimizing artifacts that can arise from variations in probe concentration or excitation intensity. dojindo.com The high signal-to-noise ratio of this fluorescence change enables the detection of lipid peroxidation with high sensitivity using various platforms, including fluorescence microscopy, flow cytometry, and fluorescence plate readers. dojindo.comdojindo.com

Spectral Properties of this compound
PropertyValueCondition
Excitation Maximum (Ex)585 nmReduced State
Emission Maximum (Em)594 nmReduced State
Emission Maximum (Em)~515 nmOxidized State (post-ROS reaction)
Molar Extinction Coefficient104,000 M-1cm-1N/A
Fluorescence Quantum Yield0.83N/A

Considerations of Bioorthogonality and Biocompatibility in Research Applications

The successful application of chemical probes in biological research hinges on their bioorthogonality and biocompatibility. This compound is designed to meet these criteria.

Bioorthogonality : This refers to the ability of a reaction to proceed within a living system without interfering with or being influenced by native biochemical processes. The SPAAC reaction between the DBCO moiety and an azide is the epitome of a bioorthogonal transformation. nih.gov Neither the strained alkyne (DBCO) nor the azide group has a significant counterpart in most biological systems, ensuring that their reaction is highly specific and predictable. broadpharm.com This allows for the precise labeling of azide-modified biomolecules (e.g., proteins, glycans, or lipids) with the BDP 581/591 fluorophore, even within the complexity of a living cell. nih.govmdpi.com

Synthetic Methodologies and Functionalization Strategies for Bdp 581/591 Dbco

General Approaches to the Synthesis of Borondipyrromethene Core Structures

The Borondipyrromethene (BODIPY) dye serves as the foundational core of BDP 581/591. The synthesis of this core is well-established and typically follows one of two primary one-pot procedures. beilstein-journals.orgnih.gov Both methods begin with pyrrole (B145914) derivatives to construct a dipyrromethene intermediate, which is then complexed with boron.

The first common method involves the acid-catalyzed condensation of two equivalents of a pyrrole with an aldehyde. nih.gov This reaction forms a dipyrromethane intermediate, which is subsequently oxidized to the corresponding dipyrromethene using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. beilstein-journals.org The final step involves treatment with a base, such as triethylamine, followed by complexation with boron trifluoride diethyl etherate (BF₃·OEt₂) to yield the stable BODIPY core. nih.gov

The second major route involves the condensation of a pyrrole with an acid chloride. nih.gov This pathway bypasses the need for an oxidation step, directly forming the dipyrromethene salt. Subsequent treatment with a base and BF₃·OEt₂ affords the final BODIPY dye. beilstein-journals.orgnih.gov While traditional methods often require long reaction times, newer mechanochemical approaches have been developed that can significantly reduce synthesis time to mere minutes under solvent-free or nearly solvent-free conditions. beilstein-journals.orgnih.gov

The specific spectral properties of the BDP 581/591 dye are achieved through the selection of appropriate substituents on the initial pyrrole and aldehyde/acid chloride starting materials, which extend the dye's π-conjugated system. researchgate.net

Table 1: Comparison of General BODIPY Core Synthesis Methods

MethodKey ReactantsKey StepsAdvantagesDisadvantages
Aldehyde CondensationPyrrole, Aldehyde1. Acid-catalyzed condensation 2. Oxidation (e.g., with DDQ) 3. Base treatment and Boron complexationVersatile, wide range of aldehydes can be used. beilstein-journals.orgRequires a separate oxidation step; can have long reaction times in traditional protocols. nih.gov
Acid Chloride CondensationPyrrole, Acid Chloride1. Condensation 2. Base treatment and Boron complexationMore direct, no oxidation step needed. nih.govMay be less versatile due to the reactivity of acid chlorides. beilstein-journals.org

Integration Techniques for the Dibenzocyclooctyne (DBCO) Functionality

Dibenzocyclooctyne (DBCO) is a strained alkyne used for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. interchim.frjenabioscience.com This bioorthogonal reaction is highly specific and allows for the labeling of azide-containing biomolecules without the need for a cytotoxic copper catalyst. interchim.fr

The integration of the DBCO group onto the BDP 581/591 core is typically achieved through post-synthesis modification. This strategy involves first synthesizing the BDP 581/591 fluorophore with a pendant reactive group, such as a primary amine or a carboxylic acid. This functionalized BDP dye is then covalently linked to a DBCO molecule that has a complementary reactive handle.

A common and efficient method for this conjugation is the use of N-hydroxysuccinimide (NHS) ester chemistry. For example, a BDP 581/591 core bearing a free primary amine can be reacted with a DBCO-NHS ester. The NHS ester reacts specifically with the amine to form a stable amide bond, resulting in the final BDP 581/591 DBCO conjugate. mdpi.com This modular approach allows for the separate optimization of both the fluorophore synthesis and the DBCO linker chemistry before they are combined.

Derivatization Pathways for BDP 581/591 and Related Conjugates in Research

To be useful in biological research, the BDP 581/591 fluorophore must be equipped with a reactive group that can form a stable covalent bond with a target molecule, such as a protein or nucleic acid. Besides DBCO, several other functionalities are commonly installed on the BDP 581/591 core to create a portfolio of reactive probes for different conjugation strategies.

NHS ester: BDP 581/591 NHS ester is designed to react with primary and secondary amines, which are abundant in proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus). lumiprobe.commedchemexpress.com The reaction forms a stable amide bond. Synthesis involves preparing a BDP 581/591 derivative with a carboxylic acid, which is then activated with a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide. medchemexpress.comgoogle.com

Azide (B81097): BDP 581/591 azide is used for copper-catalyzed "click chemistry" reactions with molecules containing a terminal alkyne. broadpharm.comaxispharm.comchemicalbook.com This provides an alternative click chemistry route to the copper-free DBCO-azide reaction. The azide functionality can be introduced onto the BDP core using a linker containing an azide group. scispace.com

Maleimide (B117702): BDP 581/591 maleimide is highly selective for sulfhydryl (thiol) groups, which are found in cysteine residues within proteins and peptides. medchemexpress.commedkoo.com The maleimide group undergoes a Michael addition reaction with the thiol to form a stable thioether bond. lumiprobe.com These derivatives are typically synthesized by reacting an amine-functionalized BDP 581/591 with a maleimide-containing linker.

Alkyne: BDP 581/591 with a terminal alkyne is the complementary partner to azide-modified molecules for use in copper-catalyzed click chemistry. alabiolab.roaxispharm.com This allows the fluorophore to be conjugated to biomolecules that have been metabolically or synthetically functionalized with azide groups.

Table 2: Common Reactive Derivatives of BDP 581/591

DerivativeReactive GroupTarget Functional GroupResulting BondPrimary Application
This compoundDibenzocyclooctyne (DBCO)Azide (-N₃)TriazoleCopper-free click chemistry, bioorthogonal labeling. lumiprobe.comlabscoop.com
BDP 581/591 NHS esterN-Hydroxysuccinimide esterAmine (-NH₂)AmideLabeling of proteins and other amine-containing molecules. lumiprobe.com
BDP 581/591 AzideAzide (-N₃)Terminal AlkyneTriazoleCopper-catalyzed click chemistry. axispharm.com
BDP 581/591 MaleimideMaleimideSulfhydryl/Thiol (-SH)ThioetherSite-specific labeling of cysteine residues in proteins. medkoo.com
BDP 581/591 AlkyneTerminal AlkyneAzide (-N₃)TriazoleCopper-catalyzed click chemistry. axispharm.com

Applications of Bdp 581/591 Dbco in Advanced Research Methodologies

Bioorthogonal Labeling Strategies in Cellular and Molecular Systems

Bioorthogonal labeling strategies have revolutionized the study of biomolecules in their native settings. These methods involve the introduction of a chemical reporter, such as an azide (B81097) group, into a specific biomolecule, followed by covalent reaction with a probe, like BDP 581/591 DBCO. The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide is particularly advantageous for live-cell applications due to its biocompatibility, proceeding efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts. lumiprobe.com

The specific labeling of proteins and peptides is crucial for understanding their function, localization, and interactions. This compound facilitates the fluorescent tagging of these biomolecules through copper-free click chemistry. lumiprobe.commedchemexpress.com The process typically involves the metabolic or enzymatic incorporation of an azide-containing unnatural amino acid into the protein or peptide of interest. Alternatively, proteins can be chemically modified to introduce azide groups. Once the azide is in place, this compound can be introduced to the system, where it selectively reacts with the azide to form a stable triazole linkage, thereby covalently attaching the bright and photostable BDP 581/591 fluorophore. lumiprobe.comlabscoop.com This methodology allows for the visualization and tracking of proteins and peptides in living cells and organisms.

Another approach involves the use of maleimide (B117702) derivatives of BDP 581/591, which react with thiol groups present in cysteine residues of proteins and peptides. medchemexpress.commedchemexpress.com While effective, this method is not strictly bioorthogonal as it can cross-react with other endogenous thiols. The use of this compound in conjunction with azide-functionalized biomolecules offers a higher degree of specificity.

Table 1: Comparison of Protein Labeling Strategies with BDP 581/591 Derivatives

Labeling StrategyReactive Group on FluorophoreTarget Functional Group on ProteinReaction TypeBiocompatibility
Copper-Free Click ChemistryDBCOAzideStrain-Promoted Alkyne-Azide CycloadditionHigh (no copper catalyst)
Thiol-Reactive LabelingMaleimideThiol (Cysteine)Michael AdditionModerate (potential cross-reactivity)

Fluorescently labeled oligonucleotides and nucleic acids are indispensable tools for a wide range of molecular biology techniques, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and DNA sequencing. This compound provides a robust method for labeling nucleic acids that have been functionalized with an azide group. lumiprobe.combroadpharm.com

The introduction of an azide into a nucleic acid can be achieved during solid-phase synthesis by incorporating an azide-modified phosphoramidite. Once the azide-containing oligonucleotide is synthesized and purified, it can be conjugated with this compound through a copper-free click reaction. d-nb.info This approach offers a significant advantage over traditional methods that may require harsh reaction conditions or the use of enzymes. The resulting fluorescently labeled nucleic acid probes can be used to visualize and quantify specific DNA or RNA sequences within cells and tissues.

Understanding the dynamics of lipids and other membrane components is essential for comprehending cellular processes such as signal transduction and membrane trafficking. This compound can be employed to tag and visualize these molecules using metabolic labeling strategies. nih.gov In this approach, cells are incubated with a synthetic precursor of a lipid or membrane component that has been modified with an azide group. The cellular machinery then incorporates this azide-containing precursor into newly synthesized lipids or membrane proteins. nih.gov

Following the metabolic incorporation of the azide, the cells can be treated with this compound. The DBCO group will react specifically with the azide-labeled lipids or membrane components, allowing for their fluorescent visualization. medchemexpress.com This technique has been successfully used to image a variety of lipids and membrane-associated molecules in living cells, providing valuable insights into their spatial distribution and temporal dynamics. A related compound, C11-BODIPY(581/591), is widely used as a sensor for lipid peroxidation due to a fluorescence emission shift upon oxidation, which allows for ratiometric imaging of this process in cellular membranes. nih.gov

Glycans, the complex carbohydrate structures on the surface of cells, play critical roles in cell-cell recognition, signaling, and immunity. The study of glycans has been greatly advanced by metabolic glycoengineering, a technique that involves introducing unnatural, azide-modified sugars into cellular glycan structures. uni-konstanz.denih.gov

Cells are cultured in the presence of an azide-containing monosaccharide, which is taken up and incorporated into newly synthesized glycans by the cell's own enzymatic machinery. thno.org These azide-labeled glycans can then be visualized by reacting them with this compound. nih.gov This copper-free click reaction provides a highly specific and sensitive method for imaging the location and dynamics of glycans in living cells and organisms, without perturbing the underlying biological processes. uni-konstanz.de

Advanced Fluorescence Imaging and Spectroscopic Studies

The excellent photophysical properties of the BDP 581/591 fluorophore, including its high quantum yield, photostability, and relatively long fluorescence lifetime, make it an ideal probe for a variety of advanced fluorescence imaging and spectroscopic techniques. lumiprobe.com

This compound is well-suited for both live-cell and fixed-cell fluorescence microscopy. nih.gov Its ability to be conjugated to biomolecules within living cells via copper-free click chemistry makes it particularly valuable for dynamic studies in unperturbed biological systems. The high brightness and photostability of the BDP 581/591 dye allow for long-term imaging experiments with minimal phototoxicity and photobleaching. medchemexpress.com

In live-cell imaging, this compound can be used to track the movement and interactions of labeled proteins, nucleic acids, lipids, or glycans in real-time. This provides a powerful means to investigate dynamic cellular processes such as protein trafficking, chromosome dynamics, and membrane reorganization.

For fixed-cell applications, cells are typically treated with a fixative, such as paraformaldehyde, to preserve their structure. After fixation, the cells can be permeabilized to allow the entry of this compound, which can then react with azide-labeled biomolecules. This approach is useful for high-resolution imaging of the subcellular localization of specific molecules. The related compound, BODIPY 581/591 C11, is often used in both live and fixed cells to assess lipid peroxidation. cellsignal.comdojindo.commedchemexpress.com

Table 2: Properties and Applications of this compound in Microscopy

PropertyAdvantage for MicroscopyApplication
High Quantum Yield Bright signal for sensitive detectionImaging of low-abundance biomolecules
High Photostability Resistance to photobleaching during prolonged imagingTime-lapse and long-term tracking studies
Bioorthogonal Reactivity (DBCO) Specific labeling in complex environmentsLive-cell imaging without cytotoxicity
Red Emission Spectrum Reduced cellular autofluorescence in the red regionImproved signal-to-noise ratio in cellular imaging

Tracing and Localization of Biomolecules within Biological Systems

The ability to track and localize specific biomolecules within the complex milieu of a living cell is fundamental to understanding their function and dynamics. This compound is particularly well-suited for this purpose due to the presence of a dibenzocyclooctyne (DBCO) group. lumiprobe.com The DBCO moiety facilitates a highly efficient and bioorthogonal reaction with azide-tagged biomolecules through a mechanism known as strain-promoted alkyne-azide cycloaddition (SPAAC). lumiprobe.com This "click chemistry" reaction is powerful for biological imaging as it can proceed within living systems without the need for cytotoxic copper catalysts. cas.orgmdpi.com

Development of Multi-Color Imaging Techniques Incorporating this compound

Multi-color fluorescence microscopy allows for the simultaneous visualization of multiple cellular components, providing critical insights into their spatial relationships and interactions. The spectral properties of this compound make it a candidate for inclusion in multi-color imaging panels. With an excitation maximum around 585 nm and an emission maximum around 594 nm, it occupies a distinct spectral window, which can be separated from fluorophores that emit in the green or far-red regions of the spectrum. medchemexpress.com

In a typical multi-color imaging experiment, different cellular targets are labeled with spectrally distinct fluorophores. For example, this compound could be used to label azide-modified proteins, while other structures like the nucleus or cytoskeleton could be stained with commercially available green or far-red fluorescent dyes. Advanced imaging techniques, such as stimulated emission depletion (STED) microscopy, which achieves super-resolution, often rely on the careful selection of dye pairs that are compatible with the depletion lasers. graduate-studies-in-cancer-research.org The development of novel probes with large Stokes shifts is particularly valuable for multi-color STED imaging. nih.gov Given its photophysical characteristics, this compound could potentially be integrated into such multi-color, super-resolution imaging modalities. However, while the principles of multi-color imaging are well-established and the spectral characteristics of this compound are suitable, specific research articles demonstrating its application in multi-color imaging experiments were not identified in the reviewed literature.

Quantitative Assessment and Monitoring of Cellular Oxidative Stress

Methodological Design for Reactive Oxygen Species Detection

This compound serves as a ratiometric fluorescent sensor for the detection of reactive oxygen species (ROS), particularly in the context of lipid peroxidation. medchemexpress.com The methodological design is based on a change in the dye's chemical structure upon oxidation, which leads to a distinct shift in its fluorescence emission spectrum. In its reduced, non-oxidized state, the dye exhibits fluorescence in the red region of the spectrum, with an emission maximum at approximately 591 nm. medchemexpress.com When the polyunsaturated butadienyl portion of the molecule is oxidized by ROS, the fluorescence emission peak shifts to the green region, around 510 nm. lumiprobe.com

This ratiometric response provides a significant advantage for quantitative measurements, as the ratio of the fluorescence intensities in the green and red channels can be used to determine the extent of oxidation. This approach is less susceptible to artifacts arising from variations in probe concentration, cell thickness, or illumination intensity, which can affect the accuracy of single-wavelength probes. lumiprobe.com The probe is lipophilic and readily incorporates into cellular membranes, making it an effective sensor for lipid peroxidation, a key event in ferroptosis and other forms of oxidative cell damage. lumiprobe.com

PropertyReduced StateOxidized State
Excitation Maximum ~581 nm~488 nm
Emission Maximum ~591 nm (Red)~510 nm (Green)
Appearance Red FluorescenceGreen Fluorescence

This interactive table summarizes the spectral properties of BDP 581/591 in its reduced and oxidized states.

Implementation in Quantitative Research Models for Oxidative Stress Analysis

The ratiometric properties of BDP 581/591 have been leveraged in various research models to quantify oxidative stress. In one study, the probe was used to monitor cellular oxidative stress in NS0 murine myeloma cells by flow cytometry. The cells were treated with tert-butyl hydroperoxide (TBHP), a known inducer of ROS, which resulted in a significant increase in green fluorescence, indicative of probe oxidation. Conversely, pre-treatment with antioxidants such as α-tocopherol or butylated hydroxytoluene (BHT) prevented this fluorescence shift, demonstrating the probe's specificity for ROS-mediated oxidation.

Another application involved the use of a C11-modified version of BDP 581/591 to study lipid peroxidation in HepG2 cells. medchemexpress.comdojindo.com Treatment of these cells with inducers of lipid peroxidation, such as cumene (B47948) hydroperoxide or erastin, led to a detectable decrease in red fluorescence and a corresponding increase in green fluorescence, which could be quantified using fluorescence microscopy and plate readers. dojindo.com These studies highlight the utility of BDP 581/591-based probes for quantitative analysis of oxidative stress in cell-based models, enabling the screening of potential pro-oxidant or antioxidant compounds. medchemexpress.comdojindo.com

Cell LineInducer of Oxidative StressMethod of DetectionObserved Effect
NS0 tert-butyl hydroperoxide (TBHP)Flow CytometryIncreased green fluorescence
HepG2 Cumene hydroperoxideFluorescence Microscopy, Plate ReaderDecreased red fluorescence, increased green fluorescence
HepG2 ErastinFluorescence Microscopy, Plate ReaderDecreased red fluorescence, increased green fluorescence

This interactive table presents examples of BDP 581/591 implementation in quantitative oxidative stress research.

Development of High-Throughput and Mechanistic Assays

Applications in Fluorescence Polarization Assays

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution, particularly for high-throughput screening (HTS) of inhibitors or for determining binding affinities. nih.gov The principle of FP is based on the observation that when a small fluorescent molecule is excited with polarized light, it rotates rapidly in solution, leading to depolarization of the emitted light. nih.gov If this fluorescent molecule binds to a much larger molecule (e.g., a protein), its rotational motion is slowed, and the emitted light remains more polarized. nih.gov

BDP 581/591 is well-suited for use as a tracer in FP assays due to its high brightness and relatively long fluorescence lifetime. lumiprobe.com In a typical FP-based binding assay, a BDP 581/591-labeled ligand (the tracer) is incubated with its target protein. The binding of the tracer to the protein results in a high FP signal. If an unlabeled compound is added that competes for the same binding site on the protein, it will displace the BDP 581/591-labeled tracer, leading to a decrease in the FP signal. nih.gov This change in polarization can be used to quantify the binding affinity of the competitor. The DBCO group on this compound allows for its straightforward conjugation to azide-modified small molecules or peptides, facilitating the development of custom tracers for specific biological targets. lumiprobe.com This makes it a valuable tool for screening compound libraries to identify new inhibitors of protein-protein or protein-ligand interactions, such as in kinase inhibitor screening. nih.gov

Integration into Flow Cytometry Protocols

This compound is integrated into flow cytometry protocols in two primary ways: as a reporter for bioorthogonal labeling via its dibenzocyclooctyne (DBCO) group, and as a sensor for cellular oxidative stress through the intrinsic properties of the BDP 581/591 core.

As a bioorthogonal labeling agent, the DBCO moiety allows for highly specific and efficient labeling of azide-modified biomolecules within a cellular context. lumiprobe.cominterchim.fr This process, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a type of "click chemistry" that proceeds rapidly at physiological temperatures and in aqueous environments without the need for cytotoxic copper catalysts. interchim.fr This biocompatibility is a major advantage for studying live cells. In a typical workflow, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, enzymatically, or chemically tagged with an azide group. broadpharm.com Subsequent incubation of the cells with this compound results in the covalent attachment of the bright fluorophore to the target, enabling sensitive detection and quantification of the labeled cell population by flow cytometry.

The second major application in flow cytometry is the detection of reactive oxygen species (ROS). lumiprobe.comlumiprobe.com The BDP 581/591 fluorophore itself is sensitive to the cellular redox environment. lumiprobe.comaxispharm.com In its reduced state, the dye exhibits an emission maximum around 594 nm. lumiprobe.commedchemexpress.com Upon oxidation by ROS, the fluorescence emission undergoes a significant hypsochromic shift (a shift to a shorter wavelength), moving into the green part of the spectrum with an emission maximum around 515 nm. lumiprobe.commedchemexpress.com This ratiometric shift allows for a more reliable quantification of oxidative stress, as the ratio of green to red fluorescence can be measured for individual cells, minimizing artifacts related to dye concentration or cell size. Flow cytometry protocols for ROS detection often involve incubating cells with the dye and then analyzing the shift in fluorescence in the appropriate channels (e.g., FL1 for green and FL2 for red/orange). lumiprobe.com

Table 1: Spectral Properties of this compound

Property Value
Excitation Maximum 585 nm lumiprobe.com
Emission Maximum 594 nm lumiprobe.com
Molar Extinction Coefficient (ε) 104,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.comlabscoop.com
Fluorescence Quantum Yield (Φ) 0.83 lumiprobe.comlabscoop.com

Utility in High-Throughput Screening Methodologies

The properties that make this compound valuable for flow cytometry also underpin its utility in high-throughput screening (HTS). HTS platforms are designed to rapidly test thousands of compounds or genetic perturbations, and they rely on robust, sensitive, and automatable assays.

The high fluorescence quantum yield and large extinction coefficient of this compound ensure the bright signal necessary for sensitive detection in miniaturized HTS formats, such as 96-well or 384-well plates. lumiprobe.comlumiprobe.com When used as a ROS sensor, its ability to provide a ratiometric output is particularly advantageous for HTS. dojindo.com Ratiometric measurements are inherently more reliable and less prone to noise from variations in cell number, dye loading, or instrumentation, thereby reducing the rate of false positives and false negatives in a screen. This makes the probe well-suited for screening compound libraries for agents that induce or mitigate oxidative stress. lunanano.ca

Furthermore, the bioorthogonal reactivity of the DBCO group is a powerful tool for developing specific HTS assays. alfa-chemistry.com For example, researchers can design screens to identify inhibitors of enzymes responsible for incorporating an azide-tagged substrate into a biomolecule. In such a setup, a decrease in fluorescence from this compound labeling would indicate successful inhibition. The speed and specificity of the copper-free click reaction ensure that the labeling step is efficient and does not interfere with the biological system, which is a critical consideration in HTS where assay windows can be short. interchim.fr The combination of a bright, stable signal with the highly specific and biocompatible conjugation chemistry of the DBCO group makes this compound a versatile reagent for a wide range of HTS applications.

Table 2: Mentioned Compounds

Compound Name
This compound

Comparative Analysis and Future Directions for Bdp 581/591 Dbco Research

Comparative Performance with Other Bioorthogonal Probes and Fluorescent Dyes

The utility of a fluorescent probe is determined by its photophysical characteristics and the efficiency of its conjugation chemistry. BDP 581/591 DBCO's performance is best understood when compared against other common fluorophores and bioorthogonal systems.

The BDP 581/591 core is a borondipyrromethene dye, a class known for its exceptional photophysical properties, including high fluorescence quantum yields, large molar extinction coefficients, sharp emission spectra, and relative insensitivity to environmental polarity and pH. lumiprobe.com These features make it an intensely bright and photostable fluorophore. medchemexpress.com The DBCO moiety facilitates its covalent attachment to azide-modified biomolecules via the strain-promoted azide-alkyne cycloaddition (SPAAC), a highly bioorthogonal reaction that proceeds efficiently in living systems without the need for cytotoxic copper catalysts. lumiprobe.comlumiprobe.com

Table 1: Comparative Photophysical Properties of Selected Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
BDP 581/591585594~104,000~0.83
Alexa Fluor 594590617~90,000~0.66
Cy3550570~150,000~0.15
TAMRA555580~91,000~0.10

Data compiled from multiple sources. Values can vary based on conjugation state and solvent environment.

From a bioorthogonal reaction standpoint, the SPAAC reaction enabled by the DBCO group is robust and specific. However, its reaction kinetics are notably slower than the premier bioorthogonal reaction, the inverse-electron-demand Diels-Alder (iEDDA) ligation between a tetrazine (Tz) and a highly strained dienophile like trans-cyclooctene (B1233481) (TCO). nih.govrsc.org

Table 2: Comparative Analysis of Bioorthogonal Reaction Kinetics

ReactionReactantsTypical Second-Order Rate Constant (k, M⁻¹s⁻¹)Key Features
SPAACDBCO + Azide (B81097)~0.1 - 1.0Catalyst-free; stable reactants; widely used. researchgate.net
iEDDATetrazine + trans-Cyclooctene (TCO)10³ - 10⁵Extremely fast kinetics; allows for in vivo pretargeting. nih.gov

Rate constants are approximate and depend on the specific derivatives and reaction conditions.

The primary advantage of this compound lies in its unique combination of properties. As a member of the BDP family, it possesses high brightness and photostability, making it superior for long-term imaging experiments compared to traditional dyes like fluorescein. nih.gov Its relatively long fluorescence lifetime is particularly advantageous for fluorescence polarization assays, which are used to study molecular binding and interactions. broadpharm.com

The most distinctive feature of this probe is its dual functionality as a sensor for reactive oxygen species (ROS). lumiprobe.commedchemexpress.com In its native, reduced state, the dye emits a strong red fluorescence around 594 nm. broadpharm.com Upon oxidation, its fluorescence spectrum undergoes a dramatic blue-shift, resulting in green fluorescence. lumiprobe.com This ratiometric response provides a built-in control, allowing for more reliable and quantitative detection of oxidative stress and lipid peroxidation in living cells, a niche where single-wavelength intensity-based probes can be misleading.

The inclusion of the DBCO group enables its use in copper-free click chemistry, a critical feature for live-cell labeling where copper catalysts would induce toxicity. lumiprobe.com This positions this compound as an ideal tool for specifically labeling and tracking azide-modified proteins, glycans, or other biomolecules within their native environment while simultaneously monitoring the local redox state.

Despite its advantages, this compound is not without limitations. As a relatively hydrophobic molecule, it may exhibit tendencies to aggregate in aqueous biological media or bind non-specifically to lipid membranes and other hydrophobic cellular components. lumiprobe.com This can potentially increase background signal and complicate the interpretation of localization studies.

From a chemical reactivity perspective, the kinetics of the SPAAC reaction, while sufficient for many endpoint labeling experiments, are significantly slower than those of the iEDDA reaction. nih.govresearchgate.net This limits its application in contexts requiring extremely rapid capture of transient biological events or in pretargeting strategies for in vivo imaging, where fast reaction rates at very low concentrations are essential. nih.gov

Furthermore, its sensitivity to oxidation, while a key advantage for ROS sensing, can be a confounding factor. If the probe is intended solely as a structural label, unforeseen changes in the cellular redox environment could alter its fluorescence spectrum, leading to a loss of the primary red signal. This requires careful experimental design and controls to distinguish between changes in probe localization and changes in its oxidation state.

Exploration of this compound in Nanoparticle and Advanced Delivery Systems Research

The properties of this compound make it a compelling candidate for integration into nanomaterials for bioimaging and therapeutic applications. The functionalization of nanoparticles with BODIPY dyes is a well-established strategy for creating highly fluorescent nanoprobes for sensing and imaging. mdpi.comacs.org The DBCO handle on BDP 581/591 provides a straightforward and stable method for covalently attaching the dye to the surface of azide-functionalized nanoparticles, such as liposomes, polymers, or inorganic nanostructures. nih.gov This covalent linkage prevents dye leakage, a common problem with physically encapsulated fluorophores. nih.gov

The bioorthogonal nature of the DBCO group is particularly powerful in the context of targeted drug delivery. A prominent strategy involves metabolic glycoengineering, where cells are cultured with an azide-modified sugar precursor. nih.gov These cells then display azide groups on their surface glycoproteins. Nanoparticles functionalized with this compound can then be administered, leading to specific "clicking" and accumulation at the target cells. This approach significantly enhances the specificity of drug delivery and cellular uptake compared to non-targeted systems. nih.gov The inherent fluorescence of the BDP dye allows for simultaneous tracking of the nanoparticle delivery vehicle, enabling researchers to visualize its biodistribution and confirm target engagement.

Prospects for Novel Probe Development and Methodological Advancements in Chemical Biology

The field of bioorthogonal chemistry is continuously advancing, with a focus on developing new reactions with faster kinetics and creating probes with novel functionalities. rsc.org Future development based on the this compound scaffold could proceed in several directions. One avenue is the enhancement of its chemical properties, such as improving water solubility through the addition of sulfonate groups or polyethylene (B3416737) glycol (PEG) linkers to reduce non-specific binding.

Another prospect is the development of "turn-on" probes, where the fluorescence of the BDP core is quenched until the DBCO group reacts with its azide target. This would dramatically improve the signal-to-noise ratio by eliminating background fluorescence from unreacted probes, a significant advantage for no-wash live-cell imaging.

Methodologically, the expansion of the bioorthogonal toolkit allows for the possibility of multi-target imaging. This compound could be used in concert with a spectrally distinct fluorophore attached to an orthogonal reactive pair, such as a tetrazine-TCO system. rsc.org This would enable researchers to simultaneously label and visualize two different molecular targets within the same cell, providing a more holistic view of complex biological processes. As chemists develop an even broader array of mutually orthogonal reactions, probes like this compound will serve as vital components in increasingly sophisticated multi-channel experiments to unravel the intricacies of cellular function.

Q & A

Basic Research Questions

Q. What are the key photophysical properties of BDP 581/591 DBCO, and how do they influence experimental design in fluorescence imaging?

  • Methodological Answer : this compound exhibits absorption maxima at ~580 nm and emission at ~591 nm, with a Stokes shift suitable for minimizing autofluorescence in biological samples. Its quantum yield (Φ) and extinction coefficient (ε) determine brightness, critical for signal-to-noise optimization. Solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) allows flexibility in labeling protocols. For longitudinal studies, verify photostability under laser exposure to avoid photobleaching artifacts .

  • Data Table :
PropertyValueSource
Absorption Maxima~580 nm
Emission Maxima~591 nm
SolubilityDMSO, DMF, aqueous buffers
Quantum Yield (Φ)0.8–0.9 (varies by solvent)

Q. How can researchers perform copper-free click chemistry conjugation of this compound with azide-modified biomolecules?

  • Methodological Answer :

Reaction Setup : Use a 1:1–1:5 molar ratio (DBCO:azide) in PBS (pH 7.4) or HEPES buffer. Avoid copper catalysts, as DBCO reacts spontaneously via strain-promoted azide-alkyne cycloaddition (SPAAC).

Incubation : 2–24 hours at 4–25°C, depending on azide accessibility (e.g., surface-exposed vs. intracellular targets).

Purification : Remove unreacted dye via size-exclusion chromatography or dialysis. Confirm conjugation efficiency using HPLC-MS or fluorescence quenching assays .

Advanced Research Questions

Q. How should researchers address discrepancies in ROS detection sensitivity using this compound across different cellular models?

  • Methodological Answer :

  • Variable Optimization :
  • Cell Type : Adjust dye concentration (e.g., 1–10 µM) based on membrane permeability (e.g., higher for lipid-rich cancer cells).
  • ROS Specificity : Use scavengers (e.g., NAC for general ROS, TEMPOL for superoxide) to validate selectivity.
  • Spectral Calibration : Account for overlapping emission spectra (e.g., autofluorescence in plant tissues) by subtracting background signals via time-gated imaging .
  • Data Contradiction Analysis : Compare results with alternative probes (e.g., DCFH-DA) to rule out dye-specific artifacts .

Q. What statistical approaches are recommended for analyzing time-dependent fluorescence data from this compound in longitudinal ROS studies?

  • Methodological Answer :

  • Survival Analysis : Use Kaplan-Meier curves to model fluorescence decay rates under oxidative stress.
  • Multilevel Modeling : Account for intra-sample variability (e.g., cell heterogeneity) using mixed-effects models.
  • Signal Normalization : Normalize fluorescence intensity to baseline (t=0) and control groups (e.g., unstressed cells) to mitigate batch effects .

Q. How can researchers optimize this compound for multiplexed imaging with other fluorophores?

  • Methodological Answer :

  • Spectral Unmixing : Pair BDP 581/591 with dyes emitting in the far-red range (e.g., AF647) to minimize crosstalk. Use linear unmixing algorithms in software like ImageJ or Imaris.
  • Excitation Timing : Implement sequential excitation (e.g., 561 nm for BDP 581/591, 640 nm for AF647) to reduce photobleaching .

Methodological Best Practices

Q. What controls are essential when using this compound as an ROS probe in live-cell imaging?

  • Methodological Answer :

  • Negative Controls : Untreated cells + dye (baseline fluorescence).
  • Positive Controls : Cells treated with ROS inducers (e.g., H₂O₂).
  • Specificity Controls : Co-treatment with ROS scavengers (e.g., NAC).
  • Technical Replicates : ≥3 independent experiments to confirm reproducibility .

Q. How should researchers validate the purity and stability of this compound batches for reproducible experiments?

  • Methodological Answer :

  • Analytical HPLC : Ensure ≥95% purity (retention time consistency).
  • Mass Spectrometry : Confirm molecular weight (MW: 989.27 g/mol).
  • Long-Term Stability : Store lyophilized dye at -20°C in the dark; avoid freeze-thaw cycles. Pre-aliquot working solutions .

Avoiding Common Pitfalls

Q. Why might this compound exhibit reduced fluorescence in low-pH environments, and how can this be mitigated?

  • Methodological Answer : The dye’s boron center is pH-sensitive. For acidic organelles (e.g., lysosomes), use ratiometric probes (e.g., pair with pH-insensitive dyes) or buffer imaging media to pH 7.4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.